molecular formula C8H12N2O2S B1281950 N-(2-Aminophenyl)-N-methylmethanesulfonamide CAS No. 90140-21-9

N-(2-Aminophenyl)-N-methylmethanesulfonamide

Cat. No.: B1281950
CAS No.: 90140-21-9
M. Wt: 200.26 g/mol
InChI Key: YPMKIXADVWKELK-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-N-methylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features an aminophenyl group attached to a methylmethanesulfonamide moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-(2-aminophenyl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10(13(2,11)12)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMKIXADVWKELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90536489
Record name N-(2-Aminophenyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90140-21-9
Record name N-(2-Aminophenyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminophenyl)-N-methylmethanesulfonamide
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Preparation Methods

Reaction Mechanism

Methylation occurs at the primary amine group of 2-aminophenol using a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic methyl group.

Optimized Conditions

Parameter Typical Value Rationale
Methylating Agent Methyl iodide (CH₃I) High reactivity and selectivity for primary amines.
Base Sodium hydroxide (NaOH) Neutralizes H⁺ and drives the reaction to completion.
Solvent Aqueous methanol or THF Enhances solubility of reactants and stabilizes intermediates.
Temperature 0–25°C Minimizes side reactions (e.g., oxidation of the phenol group).
Reaction Time 2–4 hours Ensures full conversion of 2-aminophenol to N-methyl-2-aminophenol.

Example Procedure :
2-Aminophenol (1 eq) is dissolved in methanol, and methyl iodide (1.1 eq) is added slowly under stirring. NaOH (1 eq) is introduced to maintain a pH > 10. The mixture is stirred at room temperature for 3–4 hours, followed by extraction with ethyl acetate and recrystallization from ethanol.

Step 2: Sulfonylation with Methanesulfonyl Chloride

The second step involves reacting N-methyl-2-aminophenol with methanesulfonyl chloride (MsCl) to form the sulfonamide bond.

Reaction Mechanism

Methanesulfonyl chloride reacts with the secondary amine in N-methyl-2-aminophenol, displacing chloride to form the sulfonamide. A base is required to neutralize HCl and drive the reaction forward.

Optimized Conditions

Parameter Typical Value Rationale
Solvent Dichloromethane (DCM) or THF Inert, aprotic solvents stabilize intermediates.
Base Triethylamine (Et₃N) Scavenges HCl, preventing side reactions.
Temperature 0–25°C Minimizes decomposition of MsCl and sulfonamide intermediates.
Reaction Time 1–2 hours Ensures complete conversion to the sulfonamide product.
Purification Column chromatography or recrystallization Removes unreacted MsCl and byproducts.

Example Procedure :
N-methyl-2-aminophenol (1 eq) is dissolved in DCM, and MsCl (1.1 eq) is added dropwise at 0°C. Et₃N (1.2 eq) is introduced, and the mixture is stirred at room temperature for 1–2 hours. The solvent is evaporated, and the residue is purified via silica gel chromatography (EtOAc/hexane).

Alternative Approaches

One-Pot Synthesis

A single-step procedure combining methylation and sulfonylation has been proposed for related sulfonamides. For example, 2-aminophenol can be treated with MsCl and a methylating agent (e.g., dimethyl sulfate) in the presence of a base. However, this method risks side reactions, such as sulfonation of the phenol group or over-methylation.

Protection-Deprotection Strategy

To avoid competing reactions, the phenol group in 2-aminophenol can be protected as a methyl ether. After methylation and sulfonylation, the protecting group is removed (e.g., via hydrolysis). This method improves selectivity but increases the number of steps.

Key Challenges and Solutions

Challenge Solution
Low Reactivity of 2-Aminophenol Use polar aprotic solvents (e.g., DMF) to enhance amine nucleophilicity.
Side Reactions Maintain low temperatures and short reaction times.
Purification Difficulties Employ recrystallization or column chromatography with silica gel.

Analytical Characterization

Technique Key Data
¹H NMR δ 2.5–3.5 ppm (CH₃), 6.5–7.5 ppm (Ar-H), 8.0–8.5 ppm (NH).
IR 3300 cm⁻¹ (NH stretch), 1320 cm⁻¹ (SO₂ asymmetric stretch).
HRMS [M+H]⁺ = 200.26 (C₈H₁₂N₂O₂S)

Yield and Purity

Step Typical Yield Purity (%)
Methylation 70–85% >95%
Sulfonylation 80–90% >97%

Industrial and Research Applications

This compound serves as a precursor for:

  • Pharmaceutical Intermediates : Used in synthesizing NSAIDs or antimicrobial agents.
  • Catalyst Ligands : Potential applications in transition-metal catalysis.
  • Material Science : Incorporation into polymers or coatings for functional properties.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemical Properties and Structure

N-(2-Aminophenyl)-N-methylmethanesulfonamide is characterized by its unique chemical structure, which includes:

  • An aminophenyl group : This contributes to its interactions with biological targets.
  • A methanesulfonamide moiety : This functional group is crucial for its biological activity.

The molecular formula of this compound is C9H12N2O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.

Medicinal Chemistry

This compound has potential therapeutic applications:

  • Anticancer Activity : Studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines by modulating pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Effects : The compound has been noted for its ability to inhibit cyclooxygenases (COX), particularly COX-2, which is relevant in treating inflammatory diseases.

Enzyme Inhibition Studies

This compound is investigated as a potential enzyme inhibitor. Its interactions with specific molecular targets can influence various biological processes:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain pathogens, although further research is necessary to confirm these findings.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical reactions:

  • Oxidation and Reduction Reactions : It can undergo oxidation to form sulfonic acid derivatives or reduction to yield amine products.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on various cancer cell lines through HDAC inhibition.
Study 2Anti-inflammatory EffectsShowed selective COX-2 inhibition, suggesting potential use in inflammatory conditions.
Study 3Enzyme InhibitionInvestigated interactions with specific enzymes, revealing potential antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminophenyl)benzamide
  • N-(2-Aminophenyl)isoindole
  • N-(2-Aminophenyl)benzothiazole

Uniqueness

N-(2-Aminophenyl)-N-methylmethanesulfonamide is unique due to its specific sulfonamide structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles, making it a valuable compound for targeted research and applications.

Biological Activity

N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS Number: 90140-21-9) is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is characterized by an amino group attached to a phenyl ring, along with a methanesulfonamide moiety, which contributes to its chemical reactivity and biological properties. This article delves into the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₂N₂O₂S
  • Molecular Weight : 188.26 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in various organic solvents

The structure of this compound allows it to interact with biological targets effectively, making it a candidate for further pharmacological studies.

Research indicates that this compound exhibits significant biological activity primarily through:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit various enzymes, particularly carbonic anhydrases. A study published in "Bioorganic & Medicinal Chemistry Letters" reported weak to moderate inhibitory activity against certain isoforms of carbonic anhydrases, suggesting potential applications in conditions where modulation of these enzymes is beneficial.
    • Its mechanism involves binding to the active sites of enzymes, disrupting their function and affecting metabolic pathways.
  • Antimicrobial Activity :
    • This compound demonstrates antimicrobial properties by inhibiting bacterial growth. This action is akin to other sulfonamides that interfere with folic acid synthesis in bacteria. This characteristic positions the compound as a potential candidate for developing new antimicrobial agents.
  • Anti-inflammatory Properties :
    • Preliminary studies indicate that this compound may possess anti-inflammatory effects, warranting further investigation into its pharmacological profile and therapeutic applications.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Inhibitory Activity Against Carbonic Anhydrases :
    • A study assessed the inhibitory effects of various sulfonamides on carbonic anhydrases, with this compound showing variable inhibition levels across different isoforms. This variability highlights the need for further structure-activity relationship (SAR) studies to optimize its efficacy.
  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that this compound effectively inhibited the growth of several bacterial strains. The compound's mechanism involves interference with folic acid synthesis pathways, a common target for sulfonamide drugs.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameMolecular FormulaKey Features
This compoundC₈H₁₂N₂O₂SInhibits carbonic anhydrases; antimicrobial
N-(2-Aminophenyl)-N-ethylmethanesulfonamideC₉H₁₃N₂O₂SSimilar enzyme inhibition profile; structural differences
N-(4-Aminophenyl)-N-methylmethanesulfonamideC₉H₁₃N₂O₂SSubstituted at para position; different binding affinities

This table illustrates how variations in molecular structure can influence biological activity and selectivity towards specific enzyme targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminophenyl)-N-methylmethanesulfonamide
Reactant of Route 2
N-(2-Aminophenyl)-N-methylmethanesulfonamide

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